molecular formula C9H11NO3 B13589683 3-(5-Methoxypyridin-2-yl)propanoic acid

3-(5-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B13589683
M. Wt: 181.19 g/mol
InChI Key: VYEMKFVWBXKGAU-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a propanoic acid moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 5-methoxypyridine-2-boronic acid with a suitable propanoic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(5-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxypyridin-3-yl)propanoic acid
  • 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
  • 3-[1-(2-Hydroxy-4-methoxybenzoyl)piperidin-3-yl]propanoic acid

Uniqueness

3-(5-Methoxypyridin-2-yl)propanoic acid is unique due to its specific structural features, such as the methoxy group at the 5-position and the propanoic acid moiety at the 2-position. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(5-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(10-6-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12)

InChI Key

VYEMKFVWBXKGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CCC(=O)O

Origin of Product

United States

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